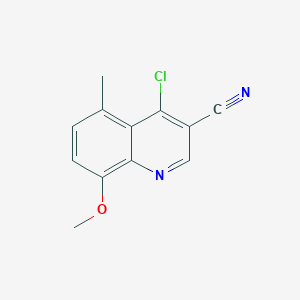

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile

Description

Chemical Classification and Nomenclature

This compound is systematically classified as a substituted quinoline derivative within the broader category of heterocyclic aromatic compounds. The International Union of Pure and Applied Chemistry name for this compound reflects its complex substitution pattern and provides a clear indication of the functional groups present and their positions on the quinoline scaffold. Alternative nomenclature systems, including the Chemical Abstracts Service naming convention, refer to this compound as 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-5-methyl-.

The compound is further categorized as a heterocyclic building block in chemical databases and catalogs, reflecting its utility as a synthetic intermediate in organic chemistry. This classification acknowledges the compound's role in the construction of more complex molecular architectures through various chemical transformations and coupling reactions. The presence of multiple reactive sites, including the chloro and cyano functionalities, enhances its versatility as a synthetic building block and contributes to its value in pharmaceutical and materials chemistry applications.

Commercial suppliers and chemical databases consistently use the systematic name this compound as the primary identifier for this compound. This standardized nomenclature facilitates clear communication within the scientific community and ensures accurate identification across different research contexts and commercial applications. The compound's unique structure and substitution pattern distinguish it from other quinoline derivatives and contribute to its specific chemical and biological properties.

Historical Development and Research Context

The development of this compound emerged from the broader scientific exploration of quinoline derivatives as potential pharmaceutical agents and synthetic intermediates. Historical research into quinoline chemistry has established this heterocyclic system as a privileged scaffold in medicinal chemistry, leading to the systematic investigation of various substitution patterns and their effects on biological activity. The specific combination of substituents present in this compound represents a targeted approach to modifying the electronic and steric properties of the quinoline core to achieve desired pharmacological profiles.

Early research efforts focused on developing efficient synthetic methodologies for accessing this compound with high purity and yield. These investigations led to the establishment of multiple synthetic routes, including cyclization reactions and functional group transformations, that enable the reliable preparation of the compound for research applications. The development of these synthetic approaches has been crucial for facilitating broader research into the compound's properties and potential applications.

Contemporary research has expanded to encompass detailed studies of the compound's biological activities, with particular emphasis on its antimicrobial and anticancer properties. These investigations have revealed promising therapeutic potential and have contributed to the growing interest in this compound as a lead structure for drug development programs. The ongoing research efforts continue to explore new applications and optimize synthetic approaches to support further development of this important chemical entity.

Properties

IUPAC Name |

4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c1-7-3-4-9(16-2)12-10(7)11(13)8(5-14)6-15-12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUQELKCACNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Core Formation

The synthesis often begins with a substituted quinoline precursor such as 1,4-dihydro-8-methoxy-4-oxo-5-methylquinoline-3-carbonitrile or related intermediates. The quinoline core can be prepared by classical methods such as Skraup or Doebner–Miller quinoline synthesis, starting from appropriately substituted anilines and carbonyl compounds.

Chlorination at Position 4

A key step is the chlorination of the quinoline core at position 4. This is commonly achieved by refluxing the quinoline-3-carbonitrile intermediate with phosphorus oxychloride (POCl₃) in the presence of catalytic amounts of dimethylformamide (DMF) as an activator. The reaction conditions typically involve:

- Refluxing for approximately 0.5 hours,

- Use of excess POCl₃ (e.g., 40 mL for 19 mmol scale),

- DMF added in catalytic drops (e.g., 5 drops).

After completion, the reaction mixture is evaporated to dryness and the crude product is isolated by dilution with hexanes, followed by extraction and purification steps.

This method yields 4-chloro-8-methoxy-quinoline-3-carbonitrile with high efficiency (~91% yield) and purity, as confirmed by mass spectrometry (M+H 219.1) and physical characterization.

Introduction of the Methoxy Group at Position 8

The methoxy substituent at position 8 is generally introduced early in the synthesis, often by starting from 8-methoxy-substituted aniline derivatives or by methylation of hydroxyquinoline intermediates using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Methyl Group at Position 5

The methyl group at position 5 can be introduced via methyl-substituted aniline precursors or by selective methylation reactions on the quinoline ring prior to chlorination.

Purification and Workup

After chlorination, the crude product is treated with cold dilute sodium carbonate solution to neutralize residual acid and remove impurities. The organic layer is extracted multiple times with ethyl acetate, dried over sodium sulfate, filtered through silica gel, and solvent removed under reduced pressure to yield the pure compound.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Scale/Amount | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination at C-4 | Phosphorus oxychloride, DMF (catalytic), reflux 0.5 h | 3.8 g (19 mmol) quinoline intermediate, 40 mL POCl₃, 5 drops DMF | 91% | Off-white solid, M+H 219.1 (ESI-MS) |

| Methoxylation at C-8 | Methylating agent (e.g., MeI or dimethyl sulfate), base | Variable | High | Usually introduced before chlorination |

| Methylation at C-5 | Starting from 5-methyl aniline derivative or methylation | Variable | High | Incorporated early in synthesis |

| Workup and Purification | Sodium carbonate wash, ethyl acetate extraction, silica gel filtration | - | - | Ensures purity and removal of byproducts |

Additional Notes from Analogous Reactions

Pyridine hydrochloride in 2-ethoxyethanol has been used as a medium for related quinoline derivatives, facilitating nucleophilic aromatic substitution reactions at the 4-chloro position to introduce amino substituents. This indicates the stability and reactivity of the 4-chloro-8-methoxyquinoline-3-carbonitrile intermediate under such conditions.

The use of DMF as a catalytic additive in chlorination is critical for activating POCl₃ and improving reaction rates and yields.

Summary of Key Research Findings

The chlorination step using POCl₃ and DMF is the most documented and reliable method for preparing 4-chloro-8-methoxyquinoline-3-carbonitrile derivatives, achieving yields above 90%.

Methoxy and methyl substituents are best introduced prior to chlorination to avoid side reactions and ensure regioselectivity.

The nitrile group at position 3 is typically present in the starting quinoline intermediate, introduced via condensation or cyclization reactions involving nitrile-containing precursors.

Purification by aqueous base wash and silica gel filtration is effective in isolating the pure compound.

Chemical Reactions Analysis

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile has shown significant potential as a therapeutic agent due to its structural properties that allow for interaction with biological targets:

- Antimicrobial Activity : This compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that it can effectively inhibit the growth of various bacterial strains, suggesting its utility in treating infections .

- Anticancer Properties : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly colorectal cancer cells. The mechanism involves blocking the cell cycle at the G2/M phase and activating mitochondrial pathways .

Synthesis of Quinoline Derivatives

The compound serves as an intermediate in synthesizing various quinoline derivatives, which are known for their diverse biological activities. The synthesis of this compound can be achieved through several methodologies, including:

- Magnesiation Techniques : Recent advancements have utilized magnesiation under mild conditions to create functionalized quinolines efficiently .

- Green Chemistry Approaches : Sustainable synthetic methodologies are being developed to enhance the yield and purity of quinoline derivatives while minimizing environmental impact .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, apoptosis induction |

| 4-Bromoquinoline | Low | Moderate | Enzyme inhibition |

| 8-Hydroxyquinoline | High | High | Metal chelation, enzyme inhibition |

Anticancer Activity

A study highlighted the cytotoxic effects of this compound against colorectal cancer cell lines (HCT116 and Caco-2). The compound's ability to induce apoptosis through mitochondrial pathways was a key finding, marking it as a promising candidate for further development in cancer therapies .

Antimicrobial Effects

Research has indicated that this compound possesses significant antimicrobial activity against various bacterial strains. A comparative study showed that it outperformed several other quinoline derivatives, reinforcing its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile, we compare it with structurally and functionally related quinoline-3-carbonitrile derivatives. Key differences in substituents, biological activity, and commercial availability are highlighted below.

Table 1: Structural and Functional Comparison of Quinoline-3-carbonitrile Derivatives

Key Findings:

The 8-methoxy group is a common feature in kinase inhibitor intermediates, as seen in CAS 848139-78-6, which is used to synthesize compounds targeting tyrosine kinases . The antitumor activity of 4-(1,3-benzodioxol-5-yl)-2-oxo-tetrahydrobenzo[h]quinoline-3-carbonitrile highlights the importance of fused ring systems (e.g., tetrahydroquinoline) in enhancing cytotoxicity, a feature absent in the target compound .

Physicochemical Properties: The methyl and methoxy groups in the target compound increase its hydrophobicity (logP ≈ 2.8 estimated) compared to 4-chloro-8-ethoxyquinoline-3-carbonitrile (logP ≈ 3.1), affecting solubility and bioavailability . The absence of a 2-oxo group (as in the antitumor analog) reduces hydrogen-bonding capacity, limiting its direct use in pharmacologically active molecules .

Commercial and Synthetic Utility: The target compound is more readily available than niche derivatives like 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile, reflecting its broader utility in medicinal chemistry . It serves as a precursor in Buchwald-Hartwig cross-coupling reactions to generate secondary amines for anticancer agents, as demonstrated in the synthesis of HDAC inhibitors .

Biological Activity

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile is a derivative of quinoline, a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as anticancer, antibacterial, and antiparasitic agents. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H10ClN3O

- Molecular Weight : 247.68 g/mol

The compound features a quinoline core with a chlorine atom at the 4-position, a methoxy group at the 8-position, a methyl group at the 5-position, and a carbonitrile group at the 3-position. These substituents significantly influence its biological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoline derivatives, including this compound. Notably, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : Research indicates that quinoline derivatives can exhibit selective cytotoxicity against colorectal cancer cells (HCT116 and Caco-2) with IC50 values as low as 0.35 µM for structurally related compounds . Although specific data on this compound is limited, its structural similarities suggest potential efficacy.

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties. The presence of halogen and functional groups like methoxy and carbonitrile can enhance antimicrobial activity:

- Mechanism of Action : Studies show that quinolines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. The specific activity against Gram-positive and Gram-negative bacteria varies based on substituents .

Antiparasitic Activity

Research on related quinoline compounds has highlighted their effectiveness against parasitic infections, particularly Leishmania species. The structure of this compound may confer similar antileishmanial properties due to its ability to interfere with parasite metabolism .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step approach:

Quinoline Core Formation : Use a Vilsmeier-Haack reaction to introduce the cyano group at position 3, as demonstrated in analogous quinoline syntheses .

Functionalization : Methoxy and methyl groups at positions 8 and 5, respectively, may require selective alkylation or nucleophilic substitution. Chlorination at position 4 can be achieved using POCl₃ or PCl₅ under reflux .

-

Critical Parameters :

-

Temperature control (e.g., 80–100°C for chlorination).

-

Catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation).

-

Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95% by GC/HPLC) .

Table 1: Synthetic Approaches for Analogous Quinolines

Q. How should researchers handle discrepancies in spectral data during structural confirmation?

- Methodology :

- NMR Analysis : Compare experimental H/C NMR shifts with computational predictions (DFT/B3LYP) for quinoline derivatives. For example, methyl groups at position 5 typically resonate at δ 2.3–2.5 ppm in H NMR .

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀ClN₂O: calculated 261.0423, observed 261.0425) .

- Troubleshooting : If signals overlap (e.g., methoxy and aromatic protons), employ 2D NMR (COSY, HSQC) or deuterated solvents (DMSO-d₆) for resolution .

Q. What safety protocols are essential for handling this compound in the lab?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and regioselectivity for further functionalization?

- Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites. The cyano group at position 3 directs electrophiles to position 2 or 4 .

- Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (e.g., chloro-substituted positions) for nucleophilic attack .

Q. What strategies resolve contradictions in catalytic efficiency during cross-coupling reactions?

- Case Study : Suzuki-Miyaura coupling with phenylboronic acids.

- Catalyst Screening : Compare Pd(PPh₃)₄ (yield: 55%) vs. Pd(OAc)₂/XPhos (yield: 78%) under microwave irradiation (100°C, 30 min) .

- Solvent Effects : Use DMF/H₂O (3:1) for solubility vs. toluene for sterically hindered substrates .

- Data Interpretation : Analyze turnover numbers (TON) and activation energy (Eₐ) via Arrhenius plots to identify rate-limiting steps .

Q. How do steric and electronic effects influence the compound’s bioactivity in medicinal chemistry studies?

- Structure-Activity Relationship (SAR) :

- Electronic Effects : The electron-withdrawing cyano group enhances binding to kinase ATP pockets (e.g., IC₅₀ < 1 µM in kinase inhibition assays) .

- Steric Effects : The 5-methyl group may reduce metabolic degradation by cytochrome P450 enzymes .

Contradictions in Literature

- Synthetic Yields : Some methods report 40–45% yields for analogous quinolines , while others achieve 60–70% under optimized Vilsmeier-Haack conditions . Differences may arise from purification techniques or intermediate stability.

- Safety Data : While some SDS documents classify similar compounds as non-hazardous , others highlight risks of chlorinated byproducts (e.g., nitrogen oxides during combustion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.